molecular formula C18H27NO5S B11830959 Tert-butyl 3-(2-(tosyloxy)ethyl)pyrrolidine-1-carboxylate

Tert-butyl 3-(2-(tosyloxy)ethyl)pyrrolidine-1-carboxylate

Cat. No.: B11830959
M. Wt: 369.5 g/mol
InChI Key: AYPWVFWZKGMMCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(2-(tosyloxy)ethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of tertiary butyl esters It is characterized by the presence of a pyrrolidine ring, a tosyloxy group, and a tert-butyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-(tosyloxy)ethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and tosyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common solvents used in this synthesis include dichloromethane and acetonitrile, and the reaction is often catalyzed by bases such as triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-(tosyloxy)ethyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of new pyrrolidine derivatives with different functional groups.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Formation of pyrrolidone derivatives.

Scientific Research Applications

Tert-butyl 3-(2-(tosyloxy)ethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-(tosyloxy)ethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The tosyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate: Similar structure but lacks the ethyl group.

    Tert-butyl 4-(tosyloxy)piperidine-1-carboxylate: Contains a piperidine ring instead of a pyrrolidine ring.

    Tert-butyl 3-(tosyloxy)ethylcarbamate: Contains a carbamate group instead of a pyrrolidine ring.

Uniqueness

Tert-butyl 3-(2-(tosyloxy)ethyl)pyrrolidine-1-carboxylate is unique due to the presence of both the tosyloxy group and the pyrrolidine ring, which confer specific reactivity and biological activity. Its structure allows for versatile applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

tert-butyl 3-[2-(4-methylphenyl)sulfonyloxyethyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO5S/c1-14-5-7-16(8-6-14)25(21,22)23-12-10-15-9-11-19(13-15)17(20)24-18(2,3)4/h5-8,15H,9-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPWVFWZKGMMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC2CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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